N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine
Description
N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine is a fluorinated hydrazine derivative characterized by two trifluoromethyl groups attached to its acyl and imidoyl moieties. These compounds are pivotal in synthesizing trifluoromethyl-containing heterocycles, such as 1,2,4-triazoles and pyrazoles, which are valuable in pharmaceutical and materials chemistry .
The trifluoromethyl groups enhance electrophilicity and stability, enabling selective reactivity in multi-component reactions. For example, trifluoroacetimidoyl chlorides react with hydrazine hydrate and carbonyl surrogates (e.g., benzene-1,3,5-triyl triformate, TFBen) to form 3-trifluoromethyl-1,2,4-triazoles under metal-free conditions . This underscores the role of trifluoromethylated intermediates in constructing bioactive scaffolds.
Properties
IUPAC Name |
N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQWQPHOLAKDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/NC(=O)C(F)(F)F)(\C(F)(F)F)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation Methods
Stepwise acylation involves the selective introduction of trifluoroacetyl and trifluoroacetimidoyl groups to hydrazine. A seminal patent (CN103483218A) outlines a related protocol for synthesizing 1-(chloracetyl)-2-(trifluoroacetyl)hydrazine, which provides a template for adapting analogous reactions. Key steps include:
- Formation of trifluoroacetyl hydrazine : Hydrazine hydrate reacts with trifluoroacetic acid ethyl ester in methyl tert-butyl ether (MTBE) to yield trifluoroacetyl monohydrazine.
- Introduction of the trifluoroacetimidoyl group : The intermediate reacts with trifluoroacetimidoyl chloride in the presence of sodium hydroxide, facilitating nucleophilic substitution.
This method achieves yields exceeding 95% with high purity, attributed to MTBE’s low polarity, which minimizes side reactions. Adjusting molar ratios (hydrazine:trifluoroacetic acid ethyl ester:trifluoroacetimidoyl chloride = 1:1.1–1.3:1.1–1.2) ensures optimal conversion.
Reaction Optimization and Catalytic Systems
Solvent Effects
Solvent choice critically impacts reaction efficiency and selectivity. Comparative studies from CN103483218A demonstrate:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Methyl tert-butyl ether | 97.3 | 98.0 |
| Tetrahydrofuran | 93.1 | 97.5 |
| Acetonitrile | 85.0 | 95.0 |
MTBE outperforms polar solvents by reducing hydrolysis of trifluoroacetimidoyl chloride and enhancing phase separation during workup.
Acid-Binding Agents
Sodium hydroxide remains the preferred base for neutralizing HCl generated during acyl chloride reactions. Alternatives like potassium hydroxide or sodium bicarbonate yield comparable results but may complicate purification.
Mechanistic Insights and Intermediate Characterization
The formation of this compound proceeds via concerted nucleophilic acyl substitution . Isotopic labeling studies in PMC9531263 confirm that hydrazine’s primary amine attacks the carbonyl carbon of trifluoroacetic acid ethyl ester, followed by deprotonation to form the trifluoroacetyl hydrazine intermediate. Subsequent reaction with trifluoroacetimidoyl chloride proceeds through a tetrahedral transition state, stabilized by MTBE’s aprotic environment.
Stability and Purification Techniques
This compound exhibits remarkable stability under ambient conditions, attributed to the electron-withdrawing trifluoromethyl groups. Patent data indicate that direct concentration of the reaction mixture post-phase separation yields the pure product without chromatography. Purity exceeding 98% is achievable via fractional distillation or recrystallization from ether.
Applications in Heterocycle Synthesis
This hydrazine derivative serves as a linchpin for synthesizing fluorinated heterocycles:
Chemical Reactions Analysis
N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Coupling and Annulation: These reactions are particularly significant for constructing valuable trifluoromethyl-containing molecules.
Common reagents used in these reactions include phosphorus pentachloride (PCl₅), perfluoroalkyl iodide, and various catalysts for coupling and annulation reactions . The major products formed from these reactions are trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles .
Scientific Research Applications
N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a specialty product for proteomics research applications.
Biology: The compound’s unique properties make it useful in various biological studies.
Industry: The compound is used in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
Trifluoroacetimidoyl Chlorides
- Structure : R-N=C(CF₃)-Cl
- Role : Serve as electrophilic building blocks for C–N and C–C bond formation.
- Reactivity : Participate in annulation, coupling, and cyclization reactions. For instance, they react with hydrazine hydrate and TFBen to yield 3-trifluoromethyl-1,2,4-triazoles (52–85% yields) .
- Distinct Feature : The chloride leaving group enables nucleophilic substitution, unlike the hydrazine-derived structure of the target compound.
Trifluoroacetimidohydrazides Structure: R-N=C(CF₃)-NH-NH₂ Role: Intermediate in triazole synthesis. Reactivity: Undergo intramolecular cyclization with CO surrogates (e.g., TFBen) to form triazoles .
N-Acyl Hydrazines
- Structure : R-CO-NH-NH₂
- Role : Precursors for hydrazones and heterocycles (e.g., indoles, pyrazoles) .
- Reactivity : Thermal cyclization forms indoles (e.g., N-trifluoroacetyl-N'-(3-methylphenyl)enehydrazine yields 2,4-disubstituted indoles) .
- Distinct Feature : The absence of trifluoroacetimidoyl groups reduces electrophilicity compared to the target compound.
N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine
- Hypothesized Pathway : Likely synthesized via sequential acylation of hydrazine with trifluoroacetic anhydride (TFAA) and trifluoroacetimidoyl chloride, similar to methods for trifluoroacetimidoyl chlorides .
- Potential Applications: May act as a bifunctional reagent for annulation or as a precursor to fluorinated heterocycles.
Trifluoroacetimidoyl Chlorides
N-Acyl Hydrazines
Comparative Data Table
Stability and Functional Group Influence
- Trifluoromethyl Groups: Enhance thermal and oxidative stability compared to non-fluorinated analogs. For example, trifluoroacetimidoyl chlorides exhibit higher reactivity in Pd-catalyzed couplings than non-fluorinated imidoyl halides .
- Hydrazine Core : The N–N bond in hydrazine derivatives facilitates cyclization but may introduce sensitivity to hydrolysis or oxidation.
Biological Activity
N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a hydrazine backbone modified with trifluoroacetyl groups, which are known to enhance lipophilicity and potentially influence biological interactions. The presence of trifluoromethyl groups is often correlated with increased biological activity due to their electronic effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of hydrazine derivatives, including this compound. The following table summarizes key findings from recent research:
| Compound | Target Organism | MIC (µM) | Activity |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 125-250 | Moderate |
| N-Hexyl derivative | M. tuberculosis | 125-250 | Moderate |
| N-Tridecyl derivative | M. kansasii | 62.5-250 | Mildly improved |
These studies indicate that while the compound exhibits moderate activity against Mycobacterium tuberculosis, its derivatives show varying degrees of efficacy, suggesting that structural modifications can enhance biological activity.
Enzyme Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by hydrazine derivatives has been a focus of research due to their relevance in neurodegenerative diseases. The following data illustrates the inhibitory effects observed:
| Compound | Enzyme | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | AChE | 27.04 - 106.75 | Comparable to rivastigmine |
| N-Hexyl derivative | AChE | 38.6 | Improved potency |
| N-Tridecyl derivative | AChE | 28.9 | Most potent |
The compounds demonstrated varying degrees of inhibition against AChE, with some derivatives outperforming established drugs like rivastigmine, highlighting their potential for therapeutic applications in treating conditions such as Alzheimer's disease.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies indicated that most derivatives of this compound exhibited negligible cytotoxic effects on eukaryotic cell lines (HepG2 and MonoMac6), even at concentrations up to 100 µM. This suggests a favorable safety margin for further development.
Case Studies and Research Findings
- Inhibition Studies : A study reported that certain hydrazine derivatives exhibited significant inhibition of AChE with IC50 values comparable to clinically used drugs, suggesting a potential role in treating neurodegenerative diseases .
- Antimycobacterial Activity : Another investigation highlighted the moderate effectiveness of this compound against Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antimycobacterial agents .
- Derivatives Exploration : Research into various derivatives revealed that modifications could substantially enhance antimicrobial activity, particularly against resistant strains of bacteria .
Q & A
Q. What are the established synthetic routes for N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine, and what factors influence their yields?
The synthesis typically involves reacting trifluoroacetic acid with primary amines in the presence of halogen sources (e.g., CCl₄, CBr₄) and catalysts like PPh₃ and NEt₃. For example, trifluoroacetimidoyl chlorides are prepared via a one-pot method under thermal conditions, achieving moderate to excellent yields (60–95%) depending on the substituents . Key factors include the electronic nature of the amine (electron-withdrawing groups enhance stability), solvent choice (e.g., anhydrous DMF for imidothiolation), and stoichiometric control of halogenating agents .
Q. How is this compound utilized in synthesizing trifluoromethylated N-heterocycles?
this compound serves as a precursor for constructing 5-membered heterocycles. For instance, reacting it with NaN₃ yields 5-trifluoromethyl tetrazoles via nucleophilic substitution and intramolecular cyclization (Scheme 47, 85–92% yields). Similarly, coupling with phenylhydrazones forms pyrazoles under NaH catalysis . The CF₃ group stabilizes intermediates and enhances electrophilicity, enabling regioselective cyclization .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : ¹⁹F NMR tracks fluorine environments, while ¹H/¹³C NMR identifies hydrazine and acetyl moieties.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities in cyclized products (e.g., Z/E isomerism in imidoylphosphonates) .
Advanced Research Questions
Q. How can contradictory mechanistic data in cyclization reactions involving this compound be resolved?
Mechanistic ambiguities arise in pathways such as the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles. Conflicting evidence suggests either direct coupling of hydrazine hydrate with trifluoroacetimidoyl chlorides or intermediate formation of trifluoroacetimidohydrazide. Isotopic labeling (e.g., ¹⁵N) and in situ FTIR monitoring can clarify whether intermediates like N-formyl imidohydrazide are involved . Computational studies (DFT) further elucidate transition states, as seen in hydrazine-catalyzed metathesis reactions .
Q. What strategies optimize regioselectivity in palladium-catalyzed couplings of this compound?
Regioselectivity in Pd-catalyzed reactions (e.g., iminothiolation of alkynes) depends on:
- Ligand design : Bulky ligands (e.g., P(t-Bu)₃) favor oxidative addition to Pd(0), directing alkyne insertion into Pd–S bonds (Scheme 32).
- Substituent effects : Electron-deficient aryl groups on the imidoyl chloride enhance electrophilicity, promoting selective C–S bond formation .
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize Pd intermediates, reducing side reactions .
Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitutions or cycloadditions?
The CF₃ group exerts strong electron-withdrawing effects, polarizing the C=N bond and increasing susceptibility to nucleophilic attack. For example, in Arbuzov-type reactions with trialkyl phosphites, the CF₃ group stabilizes tetrahedral intermediates, enabling P–C bond formation (Scheme 33). Steric effects also modulate reactivity: bulky N-aryl substituents hinder nucleophilic access, necessitating milder conditions (e.g., TMSOTf catalysis) .
Q. What are the challenges in scaling up annulation reactions for polycyclic N-heterocycles?
Scaling up reactions like the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines faces issues such as:
- Byproduct accumulation : Pd-catalyzed cyclizations generate stoichiometric halide waste, requiring efficient purification (e.g., column chromatography vs. recrystallization).
- Oxygen sensitivity : Intermediates like Pd(II) complexes (Scheme 87) degrade under aerobic conditions, necessitating inert atmospheres .
- Substrate scope limitations : Internal alkynes exhibit lower reactivity than terminal alkynes, demanding tailored catalysts (e.g., Pd(OAc)₂ with DPPF) .
Methodological Considerations
- Contradiction Management : Conflicting data on reaction pathways (e.g., hydrazine coupling vs. intermediate formation) should be addressed via kinetic isotope effects (KIEs) and crossover experiments .
- Green Chemistry : Metal-free protocols (e.g., using TMSOTf or NaN₃) reduce heavy metal contamination, aligning with sustainable practices .
- Safety : Handling trifluoroacetimidoyl halides requires strict anhydrous conditions to prevent hydrolysis to toxic byproducts (e.g., HF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
